Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl-
Overview
Description
Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- is a complex organic compound that features a cyclopropane ring, a bromophenyl group, and a thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- typically involves multi-step organic reactions. One common route includes the formation of the cyclopropane ring followed by the introduction of the bromophenyl and thiazole groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process would be optimized for large-scale production, focusing on cost-efficiency and minimizing waste.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can occur at the bromophenyl group, potentially converting the bromine to a hydrogen atom.
Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents are often employed.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Dehalogenated phenyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- exerts its effects is largely dependent on its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, disrupting normal cellular processes. The thiazole ring is often involved in these interactions due to its ability to form hydrogen bonds and π-π interactions.
Comparison with Similar Compounds
- Cyclopropanecarboxamide, 2-(4-bromophenyl)-N-methyl-N-2-thiazolyl-
- Cyclopropanecarboxamide, 2-(3-chlorophenyl)-N-methyl-N-2-thiazolyl-
- Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-ethyl-N-2-thiazolyl-
Uniqueness: Cyclopropanecarboxamide, 2-(3-bromophenyl)-N-methyl-N-2-thiazolyl- is unique due to the specific positioning of the bromine atom on the phenyl ring and the presence of the thiazole ring. These structural features contribute to its distinct chemical reactivity and potential biological activity, setting it apart from similar compounds.
Properties
IUPAC Name |
2-(3-bromophenyl)-N-methyl-N-(1,3-thiazol-2-yl)cyclopropane-1-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2OS/c1-17(14-16-5-6-19-14)13(18)12-8-11(12)9-3-2-4-10(15)7-9/h2-7,11-12H,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGMRIOJCQJFGDP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=NC=CS1)C(=O)C2CC2C3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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